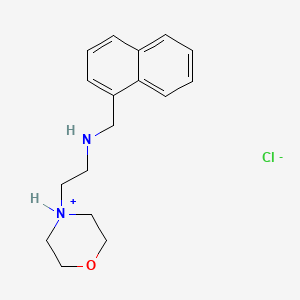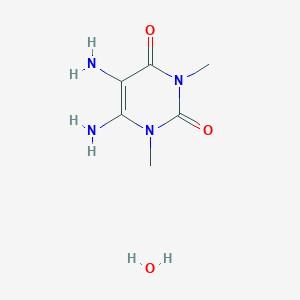![molecular formula C16H13N3O B7855006 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate is a heterocyclic compound that combines the structural features of benzimidazole and quinoline. This compound is known for its versatile applications in various fields, including chemistry, biology, and materials science. The presence of both benzimidazole and quinoline moieties in its structure imparts unique chemical and physical properties, making it a valuable ligand in coordination chemistry and a potential candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate typically involves the condensation of quinaldine (2-methylquinoline) with o-phenylenediamine under oxidative conditions. One common method includes the use of elemental sulfur or iodine in dimethyl sulfoxide (DMSO) as the oxidizing agent . The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Another approach involves the reaction of quinaldine with o-phenylenediamine in the presence of carboxylic acids or aldehydes, which act as condensing agents . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzimidazole moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the benzimidazole or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and iodine in DMSO.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and quinoline derivatives, which can be further functionalized for specific applications in materials science and medicinal chemistry .
科学研究应用
作用机制
The mechanism of action of 2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate involves its interaction with specific molecular targets and pathways. As a ligand, it coordinates with metal ions, forming stable complexes that can participate in redox reactions and electron transfer processes . In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions and leading to antimicrobial or anticancer effects . The exact molecular targets and pathways may vary depending on the specific application and the nature of the derivatives used .
相似化合物的比较
Similar Compounds
2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline: This compound has a similar structure but with a methyl group on the benzimidazole ring, which can influence its chemical and biological properties.
2-(2’-quinolyl)benzimidazole: Another closely related compound, differing in the position of the quinoline moiety, which affects its coordination behavior and reactivity.
Uniqueness
2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate stands out due to its unique combination of benzimidazole and quinoline moieties, providing a versatile platform for the development of new materials and therapeutic agents. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various scientific research applications .
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)quinoline;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3.H2O/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;/h1-10H,(H,18,19);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOIYHKDQOYFNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1H-benzimidazol-2-yl(phenyl)methyl]azanium;chloride](/img/structure/B7854934.png)
![2-Hydroxy-2-oxoacetate;2-hydroxypropyl-[(3-methylthiophen-2-yl)methyl]azanium](/img/structure/B7854944.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ium-4-ylethanamine;chloride](/img/structure/B7854954.png)

![[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride](/img/structure/B7854972.png)



![[4-(4-Azaniumyl-2-methylphenyl)-3-methylphenyl]azanium;dichloride;hydrate](/img/structure/B7855013.png)

